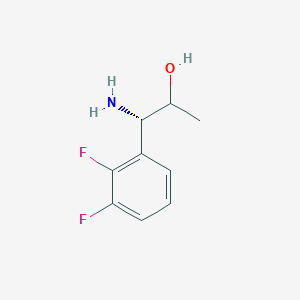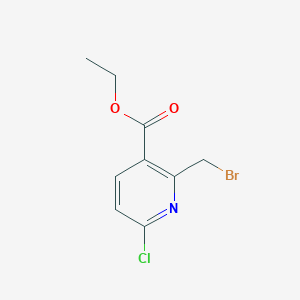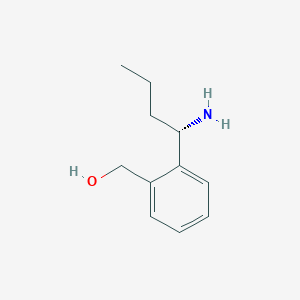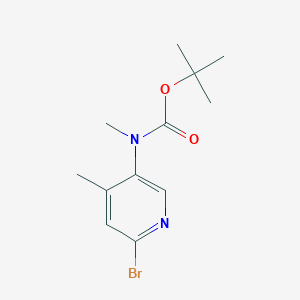
Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate is a chemical compound with the molecular formula C12H17BrN2O2. It is primarily used in research and development within the pharmaceutical and chemical industries. The compound is characterized by its pyridine ring substituted with a bromine atom and a tert-butyl carbamate group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate typically involves the reaction of 6-bromo-4-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation Reactions: Produce carboxylic acids or aldehydes.
Reduction Reactions: Form the corresponding amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The bromine atom and the carbamate group play crucial roles in binding to the active sites of target proteins, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (6-methylpyridin-3-yl)carbamate: Similar structure but lacks the bromine atom.
Tert-butyl carbamate: Contains a carbamate group but lacks the pyridine ring.
Tert-butyl (4-bromo-3-chloropyridin-2-yl)(methyl)carbamate: Similar structure with additional chlorine substitution.
Uniqueness
Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate is unique due to the presence of both the bromine atom and the tert-butyl carbamate group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H17BrN2O2 |
|---|---|
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
tert-butyl N-(6-bromo-4-methylpyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8-6-10(13)14-7-9(8)15(5)11(16)17-12(2,3)4/h6-7H,1-5H3 |
InChI-Schlüssel |
RACFALBUMRKERV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1N(C)C(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-chloro-6-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13056930.png)
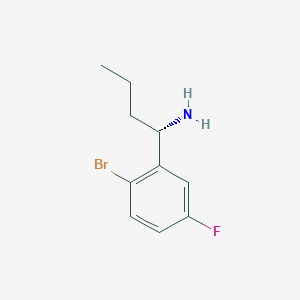
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate](/img/structure/B13056946.png)
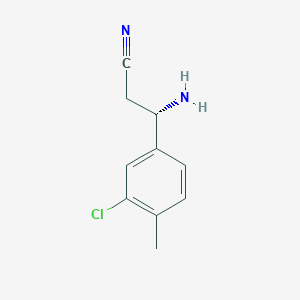
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)

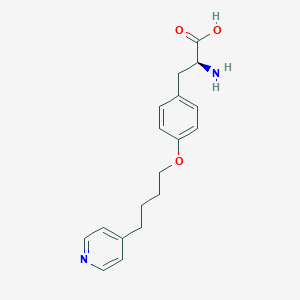
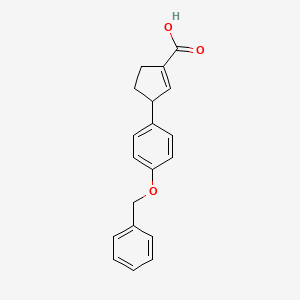
![2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13057010.png)
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13057016.png)
![6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine](/img/structure/B13057020.png)
